4,5-Dichloro-2-fluorophenylacetonitrile
Overview
Description
4,5-Dichloro-2-fluorophenylacetonitrile (DCFPN) is an important structural analog of the widely used drug phenylacetonitrile (PAN). It is a member of a family of compounds known as nitriles, which are characterized by their strong electron-withdrawing properties. DCFPN has a wide range of applications in scientific research, and it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
4,5-Dichloro-2-fluorophenylacetonitrile has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a catalyst in the synthesis of polymers and as an intermediate in the synthesis of a number of organometallic compounds. In addition, 4,5-Dichloro-2-fluorophenylacetonitrile has been used as a ligand in coordination chemistry and as a substrate in enzymatic reactions.
Mechanism Of Action
4,5-Dichloro-2-fluorophenylacetonitrile is a nitrile, which is characterized by its strong electron-withdrawing properties. This allows the nitrile to form a stable complex with a variety of metal cations, such as copper, nickel, and zinc. The nitrile can also form a complex with organic molecules, such as amines, alcohols, and carboxylic acids. These complexes are stable and can be used in a variety of reactions.
Biochemical and Physiological Effects
4,5-Dichloro-2-fluorophenylacetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, it has been shown to inhibit the growth of certain fungi, including Aspergillus niger and Candida albicans. It has also been shown to inhibit the growth of certain parasites, including Leishmania donovani and Plasmodium falciparum.
Advantages And Limitations For Lab Experiments
4,5-Dichloro-2-fluorophenylacetonitrile has several advantages for use in laboratory experiments. It is inexpensive and widely available, and it is stable and non-toxic. It is also highly soluble in a variety of solvents, including water, methanol, and ethyl acetate. However, it is important to note that 4,5-Dichloro-2-fluorophenylacetonitrile is a strong electron-withdrawing compound, and it can react with other compounds in the reaction mixture. This can lead to unwanted side reactions and can result in the formation of impurities.
Future Directions
There are several potential future directions for the use of 4,5-Dichloro-2-fluorophenylacetonitrile in scientific research. It could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It could also be used as a ligand in coordination chemistry and as a substrate in enzymatic reactions. In addition, it could be used as a catalyst in the synthesis of polymers and in the synthesis of organometallic compounds. Furthermore, it could be used to study the biochemical and physiological effects of nitriles in general, as well as the effects of specific nitriles on different organisms. Finally, it could be used to develop new methods for the synthesis of nitriles and for the synthesis of other compounds.
properties
IUPAC Name |
2-(4,5-dichloro-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FN/c9-6-3-5(1-2-12)8(11)4-7(6)10/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKOWRBFCQHDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-fluorophenylacetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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